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Compound of Interest

Compound Name: Alloxazine

Cat. No.: B1666890

CAS Number: 490-59-5

This technical guide provides an in-depth overview of alloxazine, a heterocyclic organic
compound with significant potential in drug discovery and development. This document is
intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology
industries, offering comprehensive data on its chemical properties, safety information, and
biological activities, with a focus on its role as an adenosine receptor antagonist and a scaffold
for kinase inhibitors.

Chemical and Physical Properties

Alloxazine, also known as isoalloxazine, is a yellow solid with the chemical formula
C10HeN40O2 and a molecular weight of 214.18 g/mol .[1][2][3] It belongs to the class of organic
compounds known as alloxazines and isoalloxazines.[4]
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Property Value Reference
CAS Number 490-59-5 [1]
Molecular Formula C10HsN4O2
Molecular Weight 214.18 g/mol
Isoalloxazine,
Synonyms Benzol[g]pteridine-2,4(1H,3H)-
dione
Appearance Yellow powder
Melting Point >300 °C
Solubility DMSO: 2 mg/mL (9.33 mM)

Safety and Hazard Information

Alloxazine is classified as an irritant. The Globally Harmonized System (GHS) of Classification
and Labelling of Chemicals provides the following hazard and precautionary statements.

GHS Hazard Statements:

Code Statement

H315 Causes skin irritation

H319 Causes serious eye irritation
H335 May cause respiratory irritation

GHS Precautionary Statements:
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Code Statement

Avoid breathing

P261 .
dust/fume/gas/mist/vapors/spray.
P280 Wear protective gloves/protective clothing/eye
protection/face protection.
IF ON SKIN: Wash with plenty of soap and
P302+P352
water.
IF IN EYES: Rinse cautiously with water for
P305+P351+P338 several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

To the best of our knowledge, the toxicological properties of this chemical have not been
thoroughly investigated. It is recommended to handle alloxazine in a chemical fume hood and
use appropriate personal protective equipment.

Biological Activity and Therapeutic Potential

Alloxazine has garnered significant interest for its diverse biological activities, primarily as a
selective antagonist of the adenosine A2B receptor and as a versatile scaffold for the
development of kinase inhibitors.

Adenosine A2B Receptor Antagonism

Alloxazine is a selective antagonist of the A2B adenosine receptor. It has been shown to be
approximately 10-fold more selective for the A2B receptor over the A2A receptor. Alloxazine
completely blocks 5'-N-Ethylcarboxamidoadenosine (NECA)-mediated cyclic AMP (CAMP)
accumulation with an ICso of 2.9 uM. The antagonism of the A2B receptor is a promising
strategy for cancer immunotherapy, as this receptor is often upregulated in cancer cells and
contributes to immunosuppression in the tumor microenvironment.

Below is a simplified representation of the adenosine receptor signaling pathway and the
inhibitory action of alloxazine.
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Caption: Alloxazine inhibits the adenosine A2B receptor signaling pathway.

Kinase Inhibition and Antitumor Activity

Alloxazine serves as a valuable scaffold for the design and synthesis of novel and selective
kinase inhibitors with potential antitumor properties. Protein kinases are crucial targets in
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cancer therapy, and alloxazine analogues have been developed to target various kinases
involved in cancer-related pathways.

A study on novel alloxazine analogues demonstrated significant in vitro growth inhibitory
activities against human T-cell acute lymphoblastoid leukemia (CCRF-HSB-2) and human oral
epidermoid carcinoma (KB) cell lines. The antitumor efficacy of these compounds was
enhanced through kinase screening, molecular docking, and ADME studies.

The following table summarizes the percentage of activity or inhibition of various kinases by
two novel alloxazine analogues, compound 9e and 10j, as reported in a recent study.

. Compound 9e (% Compound 10j (%

Kinase Target s .
Inhibition) Inhibition)

ABL1
CDK1/Cyclin A1
FAK
SRC
Other Kinases Data not fully available Data not fully available

Note: Specific percentage values for inhibition were not readily available in the searched
literature for this table.

The general workflow for identifying and characterizing alloxazine-based kinase inhibitors is
depicted below.
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Caption: A typical workflow for developing alloxazine-based kinase inhibitors.

Anti-inflammatory and Antinociceptive Effects

In addition to its anticancer potential, alloxazine has demonstrated anti-inflammatory and
antinociceptive effects in vitro. This activity is likely linked to its ability to modulate signaling
pathways involved in inflammation.
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Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of
alloxazine and its derivatives.

Synthesis of Alloxazine

A common method for the synthesis of alloxazine involves the reaction of o-phenylenediamine
with alloxan.

Procedure:

e Add 3.5 g (30 mmoles) of o-phenylenediamine and 5.0 g (30 mmoles) of alloxan to 800 ml of
water in an Erlenmeyer flask.

 Stir the mixture at room temperature in a nitrogen atmosphere for approximately 5 hours.
e Cool the reaction mixture with ice for 3 hours.
« Filter the formed yellow precipitate and wash it with ethanol and ether (50 ml, twice).

» Recrystallize the precipitate from an aqueous dimethylformamide solution to yield pale
yellow powdery crystals.

Kinase Profiling Assay

The protein kinase profiling of alloxazine analogues is crucial to determine their inhibitory
activity against a panel of kinases.

Procedure (as per KINEXUS Corp. standardized procedure):

e The test compounds (e.g., compound 9e and 10j) are screened against a panel of 20 protein
kinases.

e The assay is conducted using a radiometric method to measure the percentage change in
kinase activity and inhibition compared to a control.

« Intra-assay variability should be maintained below 10%.
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» Negative values indicate inhibition, while positive values indicate activation. Activation or
inhibition values above 25% are considered significant.

In Vitro Antitumor Growth Inhibitory Activity Assay

The cytotoxic effects of alloxazine derivatives are typically evaluated against various human
tumor cell lines.

Procedure:
e Human tumor cell lines (e.g., CCRF-HSB-2 and KB) are used.

o Cells are seeded in 96-well plates and exposed to various concentrations of the test
compounds.

o Areference antitumor agent (e.g., Ara-C) is used as a positive control.

o Cell viability is assessed after a specific incubation period using a suitable assay (e.g., MTT,
SRB).

e The ICso (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Conclusion

Alloxazine is a molecule of significant interest with a well-established role as an adenosine
A2B receptor antagonist and a promising future as a foundational structure for the development
of novel kinase inhibitors. Its favorable chemical properties and diverse biological activities
make it a valuable tool for researchers in medicinal chemistry, pharmacology, and drug
development. Further investigation into the therapeutic potential of alloxazine and its
derivatives is warranted, particularly in the fields of oncology and inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.selleckchem.com/products/alloxazine.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11409418/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11409418/
https://pubmed.ncbi.nlm.nih.gov/39287132/
https://pubmed.ncbi.nlm.nih.gov/39287132/
https://pubmed.ncbi.nlm.nih.gov/39287132/
https://www.tandfonline.com/doi/abs/10.1080/14756366.2024.2398551
https://www.benchchem.com/product/b1666890#alloxazine-cas-number-and-safety-data
https://www.benchchem.com/product/b1666890#alloxazine-cas-number-and-safety-data
https://www.benchchem.com/product/b1666890#alloxazine-cas-number-and-safety-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1666890?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

